molecular formula C25H24N4O4S B2763862 N-1,3-benzodioxol-5-yl-2-[(5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetamide CAS No. 1111981-42-0

N-1,3-benzodioxol-5-yl-2-[(5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetamide

Cat. No. B2763862
CAS RN: 1111981-42-0
M. Wt: 476.55
InChI Key: XJVWGXNYWLXYEF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule . This could include the formation of the benzodioxolyl group, the construction of the pyrrolopyrimidinyl core, and the introduction of the acetamide group . Each of these steps would require specific reagents and conditions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with several rings and functional groups . The benzodioxolyl group is a fused ring system that includes an oxygen bridge, while the pyrrolopyrimidinyl group is a larger ring system that includes several nitrogen atoms . The acetamide group is a simpler functional group that includes a carbonyl (C=O) and an amine (NH2) group .


Chemical Reactions Analysis

This compound, like many organic molecules, could potentially undergo a variety of chemical reactions. These could include reactions at the acetamide group, interactions with various reagents, and possibly oxidation or reduction reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure . This could include its molecular weight, solubility, and stability .

Scientific Research Applications

Antitumor Agents

Research has led to the synthesis of compounds with structures similar to N-1,3-benzodioxol-5-yl-2-[(5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetamide that are evaluated as antitumor agents. For instance, novel classical antifolates have been designed, synthesized, and evaluated for their potential as antitumor agents due to their inhibitory activity against both human dihydrofolate reductase (DHFR) and thymidylate synthase (TS) (Gangjee et al., 2005). These compounds exhibit dual inhibitory activity, implicating DHFR as their primary intracellular target, and show potent inhibition of the growth of several human tumor cell lines in culture.

Dual Enzyme Inhibitors

The chemical compound's framework has been explored to develop dual inhibitors for DHFR and TS, aiming for antitumor efficacy. For example, a study described the design, synthesis, and evaluation of compounds as dual inhibitors for these enzymes, showing significant antitumor activity in vitro and potential for clinical applications (Gangjee et al., 2000).

Synthesis Techniques

The synthesis techniques for creating compounds with similar structures to N-1,3-benzodioxol-5-yl-2-[(5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio]acetamide are crucial for their application in scientific research. Studies have detailed concise synthesis sequences for creating such compounds, highlighting their potential in developing new therapeutic agents (Elian et al., 2014).

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(5-methyl-4-oxo-7-phenyl-3-propylpyrrolo[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N4O4S/c1-3-11-29-24(31)23-22(18(13-28(23)2)16-7-5-4-6-8-16)27-25(29)34-14-21(30)26-17-9-10-19-20(12-17)33-15-32-19/h4-10,12-13H,3,11,14-15H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJVWGXNYWLXYEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=C(C(=CN2C)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2H-1,3-benzodioxol-5-yl)-2-({5-methyl-4-oxo-7-phenyl-3-propyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

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